molecular formula C22H22O12 B13422609 Rhamnetin 3-galactoside

Rhamnetin 3-galactoside

Cat. No.: B13422609
M. Wt: 478.4 g/mol
InChI Key: PHEWILLIAJUBQE-UVHBULKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhamnetin 3-galactoside is a naturally occurring flavonoid glycoside. It is a derivative of rhamnetin, which is an O-methylated flavonol. This compound is found in various plants and fruits and is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rhamnetin 3-galactoside typically involves the glycosylation of rhamnetin. One common method is the reaction of rhamnetin with galactose in the presence of an acid catalyst. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 60-80°C .

Industrial Production Methods

Industrial production of this compound can involve the extraction from natural sources such as fruits and vegetables. The extraction process includes solvent extraction, followed by chromatographic separation to isolate the compound. Advanced techniques like high-performance liquid chromatography (HPLC) are often used to ensure the purity of the product .

Chemical Reactions Analysis

Types of Reactions

Rhamnetin 3-galactoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties .

Scientific Research Applications

    Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.

    Biology: The compound has been shown to exhibit significant antioxidant and anti-inflammatory activities, making it a potential candidate for studying oxidative stress and inflammation-related diseases.

    Medicine: Rhamnetin 3-galactoside has demonstrated anticancer properties in various in vitro and in vivo studies. It is being investigated for its potential use in cancer therapy.

    Industry: The compound is used in the food and cosmetic industries for its antioxidant properties. .

Comparison with Similar Compounds

Rhamnetin 3-galactoside is unique compared to other similar compounds due to its specific glycosylation pattern. Similar compounds include:

Biological Activity

Rhamnetin 3-galactoside, a glycosylated flavonoid, is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is a flavonol glycoside derived from rhamnetin, characterized by the presence of a galactose moiety. The molecular structure can be represented as follows:

C17H17O7\text{C}_{17}\text{H}_{17}\text{O}_{7}

This compound exhibits properties typical of flavonoids, including the ability to scavenge free radicals due to its hydroxyl groups.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of this compound. The radical scavenging activity is often assessed using the DPPH assay. In a comparative study, rhamnetin showed an IC50 value of 59 µg/mL , indicating significant antioxidant activity, although it is less potent than quercetin (IC50 = 8.5 µg/mL) but comparable to luteolin (IC50 = 53 µg/mL) .

Table 1: Antioxidant Activity of Flavonoids

CompoundIC50 (µg/mL)
Quercetin8.5
Luteolin53
Rhamnetin59
Isorhamnetin93.4
Apigenin>100

Anti-Inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and nitric oxide synthase (iNOS). For instance, extracts containing rhamnetin derivatives have shown a reduction in NO production in RAW264.7 macrophage cells, suggesting a potential mechanism for its anti-inflammatory effects .

Anticancer Potential

The anticancer properties of this compound are gaining attention. Research indicates that flavonoids can modulate various signaling pathways involved in cancer cell proliferation and apoptosis. Rhamnetin derivatives have shown inhibitory effects on cancer cell lines by inducing cell cycle arrest and promoting apoptosis .

Case Study: Rhamnetin in Cancer Research

  • Cell Line: MCF-7 (breast cancer)
  • Findings: Rhamnetin derivatives induced apoptosis via mitochondrial pathways and reduced cell viability significantly compared to control groups.

Pharmacokinetics and Bioavailability

The absorption and metabolism of this compound are crucial for its biological efficacy. Studies suggest that glycosylation affects the absorption rates of flavonoids in the gastrointestinal tract. Rhamnetin's bioavailability may be influenced by its interaction with intestinal transporters .

Table 2: Pharmacokinetic Properties

PropertyDescription
AbsorptionInfluenced by glycosylation
MetabolismUndergoes deglycosylation in gut flora
BioavailabilityModerate; affected by food matrix

Properties

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O12/c1-31-9-5-12(26)15-13(6-9)32-20(8-2-3-10(24)11(25)4-8)21(17(15)28)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16+,18+,19-,22+/m1/s1

InChI Key

PHEWILLIAJUBQE-UVHBULKNSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.